Upacicalcet sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

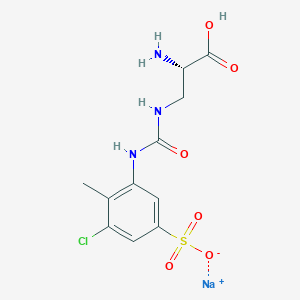

Upacicalcet sodium is a novel calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients undergoing hemodialysis. This condition is characterized by elevated levels of parathyroid hormone due to disturbances in calcium, phosphorus, and vitamin D homeostasis. This compound acts on the calcium-sensing receptors of parathyroid cells, thereby inhibiting parathyroid hormone secretion and helping to maintain calcium balance in the body .

Preparation Methods

The synthesis of upacicalcet sodium involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of the amino acid backbone, followed by the introduction of the sulfonic acid and chloroarene groups. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Upacicalcet sodium undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the chloroarene moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Upacicalcet sodium has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.

Biology: Research focuses on its effects on parathyroid hormone secretion and calcium homeostasis.

Medicine: Clinical studies investigate its efficacy and safety in treating secondary hyperparathyroidism in dialysis patients.

Industry: It is used in the development of new therapeutic agents targeting calcium-sensing receptors

Mechanism of Action

Upacicalcet sodium acts as a positive allosteric modulator of the calcium-sensing receptor on parathyroid cells. By binding to this receptor, it enhances the receptor’s sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This mechanism helps maintain calcium homeostasis in the body and reduces the complications associated with secondary hyperparathyroidism .

Comparison with Similar Compounds

Upacicalcet sodium is unique compared to other calcimimetic agents due to its specific binding site and molecular structure. Similar compounds include:

Cinacalcet: Another calcimimetic agent used to treat secondary hyperparathyroidism, but with a different binding profile.

Etelcalcetide: A peptide-based calcimimetic with a distinct mechanism of action.

Evocalcet: A newer calcimimetic with improved pharmacokinetic properties. This compound’s unique binding to the amino acid site of the calcium-sensing receptor distinguishes it from these other compounds

Properties

CAS No. |

2052969-18-1 |

|---|---|

Molecular Formula |

C11H13ClN3NaO6S |

Molecular Weight |

373.75 g/mol |

IUPAC Name |

sodium;3-[[(2S)-2-amino-2-carboxyethyl]carbamoylamino]-5-chloro-4-methylbenzenesulfonate |

InChI |

InChI=1S/C11H14ClN3O6S.Na/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17;/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21);/q;+1/p-1/t8-;/m0./s1 |

InChI Key |

KUQQRUUFBPFDOW-QRPNPIFTSA-M |

Isomeric SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NC[C@@H](C(=O)O)N.[Na+] |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)S(=O)(=O)[O-])NC(=O)NCC(C(=O)O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)